
Diflunisal sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diflunisal sodium is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. It was developed by Merck Sharp & Dohme in 1971 and is primarily used to relieve pain, tenderness, swelling, and stiffness caused by osteoarthritis and rheumatoid arthritis . It is also used for mild to moderate pain from other causes .
準備方法
Synthetic Routes and Reaction Conditions
Diflunisal sodium can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .
Industrial Production Methods
In industrial settings, this compound is often prepared using a combination of pH-dependent and time-dependent systems. For example, using Eudragit S100 and Eudragit RS100 with diflunisal in a ratio of 2:3:1, respectively, has been shown to be effective for developing a colon-specific delivery system .
化学反応の分析
Types of Reactions
Diflunisal sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflunisal derivatives with altered functional groups, while substitution reactions can introduce new substituents into the diflunisal molecule .
科学的研究の応用
Diflunisal sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NSAID interactions and mechanisms.
Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: It is used to treat conditions like osteoarthritis, rheumatoid arthritis, and cardiac amyloidosis.
作用機序
Diflunisal sodium exerts its effects by inhibiting the production of prostaglandins, which are hormones involved in inflammation and pain . It achieves this by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Additionally, this compound has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators controlling the levels of proteins involved in inflammation and cell growth .
類似化合物との比較
Similar Compounds
Similar compounds to diflunisal sodium include:
- Aspirin (acetylsalicylic acid)
- Ibuprofen
- Naproxen
- Diclofenac
Uniqueness
This compound is unique due to its long plasma half-life, which allows for fewer doses per day compared to other NSAIDs . It also has a distinctive mechanism of action involving the inhibition of p300 and CREB-binding protein, which is not commonly seen in other NSAIDs .
特性
CAS番号 |
84145-00-6 |
|---|---|
分子式 |
C13H7F2NaO3 |
分子量 |
272.18 g/mol |
IUPAC名 |
sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
InChIキー |
TWNIMRJXRIWUKA-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
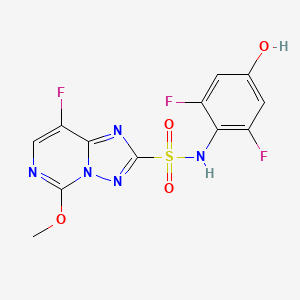
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
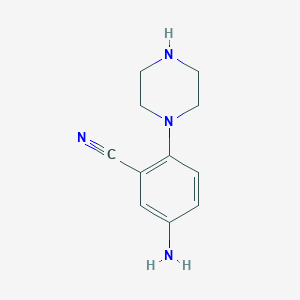
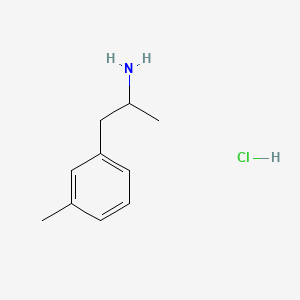
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
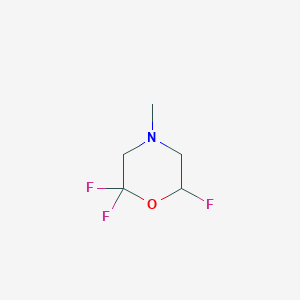
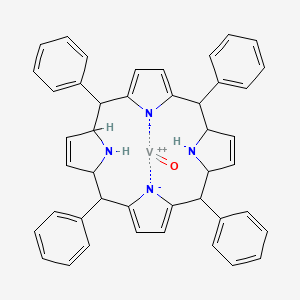
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
